Desamino hydroxy terazosin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

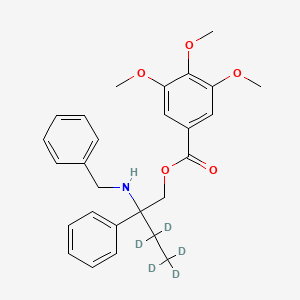

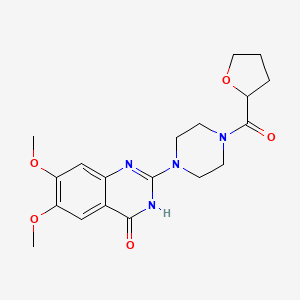

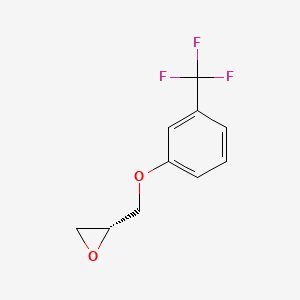

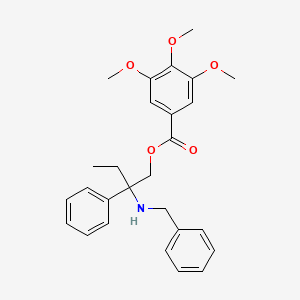

Desamino hydroxy terazosin is a compound with the molecular formula C19H24N4O5 . It is a racemic mixture, meaning it contains equal amounts of two enantiomers .

Molecular Structure Analysis

Desamino hydroxy terazosin has a molecular weight of 388.4 g/mol . Its IUPAC name is 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one . The structure of the compound has been analyzed using mass spectrometry and thermal analyses techniques .Physical And Chemical Properties Analysis

Desamino hydroxy terazosin has a molecular weight of 388.4 g/mol . Other physical and chemical properties specific to Desamino hydroxy terazosin are not detailed in the available literature.科学的研究の応用

Pharmacodynamic and Pharmacokinetic Properties

Terazosin is a post-synaptic alpha 1-adrenoceptor antagonist similar to prazosin but with a longer duration of action due to its longer elimination half-life. It is effectively absorbed from the gastrointestinal tract, facilitating dose titration. Terazosin therapy significantly reduces blood pressure in patients with mild to moderate essential hypertension without much influence on heart rate. It has also shown efficacy when administered as monotherapy or in combination with other antihypertensive agents (Titmarsh & Monk, 1987).

Therapeutic Potential in Benign Prostatic Hyperplasia (BPH)

Terazosin has been found to selectively antagonize alpha 1-adrenoceptor-mediated contraction of the prostate and other urinary tract tissues, thereby reducing urethral pressure, bladder outlet resistance, and urinary symptoms associated with BPH. Clinical improvements have been observed to begin within 2 weeks and have been sustained for up to 2 years (Wilde, Fitton, & Sorkin, 1993).

Efficacy and Safety in Treatment of Symptomatic BPH

In a review of clinical studies, terazosin demonstrated effectiveness in improving peak and mean uroflow rates significantly, with a cumulative improvement in symptom scores. The dose of terazosin can be safely titrated with relatively mild and reversible adverse events (Lepor, Henry, & Laddu, 1991).

Impact on Lipid Profile

Studies have reported reductions in total plasma cholesterol and improvements in lipoprotein fractions following terazosin therapy, suggesting a potential therapeutic advantage over some other antihypertensive drugs, especially those adversely affecting the plasma lipid profile (Titmarsh & Monk, 1987).

将来の方向性

Research on Terazosin, a related compound, has shown potential therapeutic effects in multiple models of amyotrophic lateral sclerosis (ALS) . Terazosin was found to protect motor neurons via multiple pathways, including upregulating glycolysis and rescuing stress granule formation . This suggests potential future directions for research on Desamino hydroxy terazosin and related compounds.

特性

IUPAC Name |

6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPCVLMNPKFJKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desamino hydroxy terazosin | |

CAS RN |

1177261-73-2 |

Source

|

| Record name | Desamino hydroxy terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESAMINO HYDROXY TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQV3SW61RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)

![2-Oxabicyclo[2.1.1]hexane-5-carboxylicacid,methylester,(1alpha,4alpha,5beta)-(9CI)](/img/no-structure.png)

![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)